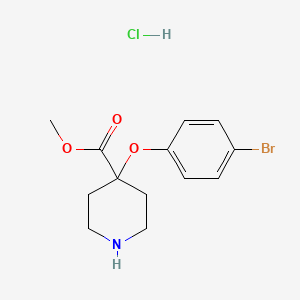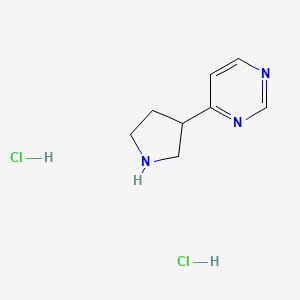![molecular formula C9H12N2O3 B1486294 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione CAS No. 1433194-55-8](/img/structure/B1486294.png)
7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione
Overview
Description
“7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione” is a chemical compound with the molecular formula C9H18N2 . It is a liquid at room temperature . The IUPAC name for this compound is 7-methyl-2,7-diazaspiro[4.5]decane .
Molecular Structure Analysis
The InChI code for “7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione” is 1S/C9H18N2/c1-11-6-2-3-9(8-11)4-5-10-7-9/h10H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione” is 154.26 . It is a liquid at room temperature .Scientific Research Applications
Structural Analysis
- The compound's structural aspects have been studied, including its conformation and molecular arrangements. For example, Rohlíček et al. (2010) described its two connected rings and their conformations, highlighting the structure's intricacy and possible implications in various applications (Rohlíček et al., 2010).
Chemical Reactivity and Configuration
- Research by Guerrero-Alvarez et al. (2004) focused on the chemical reactivity and relative configuration of similar diazaspiro[4.5]decanes. This analysis is vital for understanding the compound's behavior in different chemical environments (Guerrero-Alvarez et al., 2004).
Synthetic Pathways
- Smith et al. (2016) developed synthetic pathways for similar spirocyclic compounds. This synthesis is crucial for pharmaceutical and chemical industries, where precise and efficient production methods are needed (Smith et al., 2016).
Novel Synthesis Methods
- Pardali et al. (2021) reported a cost-effective synthesis method for related compounds. This kind of research is significant for reducing production costs in the pharmaceutical industry (Pardali et al., 2021).
Radioprotective Properties
- Shapiro et al. (1968) investigated the potential radioprotective properties of a related compound, highlighting its possible application in radiation protection (Shapiro et al., 1968).
Mimics of Antibiotics
- Research by Oh and Kohn (1992) on mimics of structurally novel antibiotics using related diazaspiro[4.5]decane compounds emphasizes their potential in antibiotic development (Oh & Kohn, 1992).
Conformational Analysis
- Fernandez et al. (2002) described the synthesis of diazaspiro[4.5]decane derivatives for use in peptide synthesis, indicating their importance in the field of biochemistry and drug design (Fernandez et al., 2002).
Crystallographic Analysis
- Graus et al. (2010) detailed the relationship between molecular and crystal structures of cyclohexane-5-spirohydantoin derivatives, providing insights into the solid-state chemistry of these compounds (Graus et al., 2010).
Safety And Hazards
properties
IUPAC Name |
7-methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-7(13)2-3-9(8(11)14)4-6(12)10-5-9/h2-5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKULXXCSDZPHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2(C1=O)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate](/img/structure/B1486211.png)
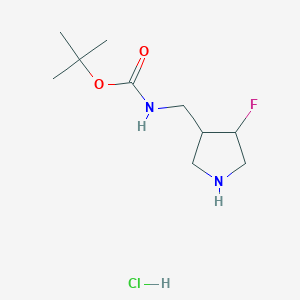
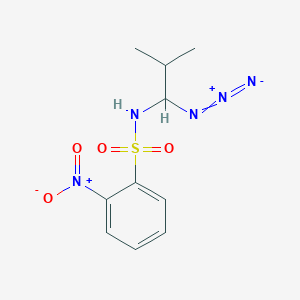
![1-(tert-Butyl) 3-ethyl 4-[({[1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)-3-pyrrolidinyl]amino}carbonyl)amino]-1,3-pyrrolidinedicarboxylate](/img/structure/B1486219.png)
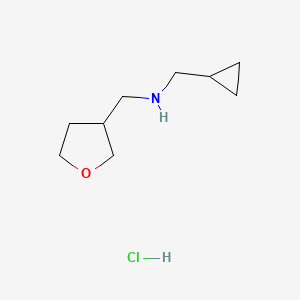
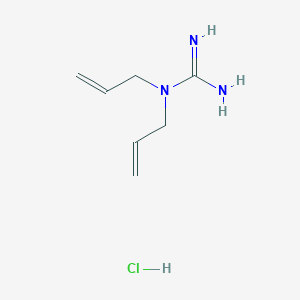
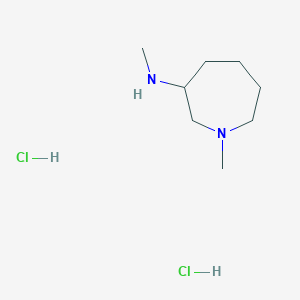
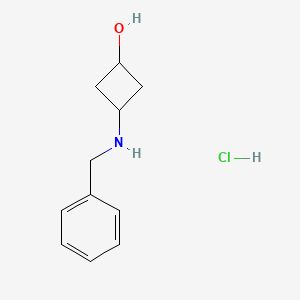
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide](/img/structure/B1486227.png)
![tert-Butyl 3-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-pyrrolidinecarboxylate](/img/structure/B1486228.png)
![Methyl 3-amino-5-nitro-1-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486229.png)
![2-(1,4-Dimethyl-2-piperazinyl)-1-[3-(4-fluorophenyl)-1-pyrrolidinyl]-1-ethanone](/img/structure/B1486230.png)
